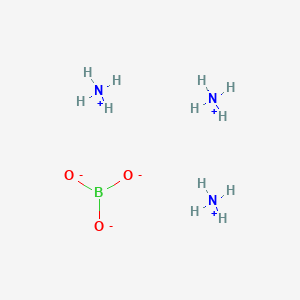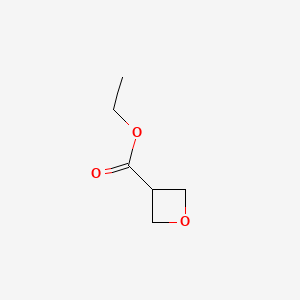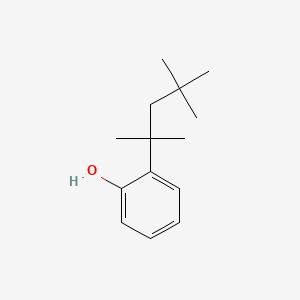
diammonium tetraborate
Übersicht
Beschreibung
Diammonium tetraborate is an inorganic compound with the chemical formula NH4B(OH)4 . It is a colorless crystalline solid with no odor . It has good solubility and can be quickly dissolved in water . The aqueous solution of diammonium tetraborate is acidic .
Synthesis Analysis
The preparation method of diammonium tetraborate is usually obtained by reacting boric acid with ammonia water (ammonia solution) . The reaction equation is: H3BO3 + NH4OH → NH4B(OH)4 .Molecular Structure Analysis
The molecular formula of diammonium tetraborate is BH9NO+ . Its average mass is 191.317 Da and its monoisotopic mass is 192.070374 Da .Chemical Reactions Analysis
Ammonia borane (NH3BH3) is able to generate H2 by catalytic hydrolysis at ambient conditions . Spontaneous hydrolysis takes place, resulting in the formation of by-products and precipitation of borate crystals . The borate crystals were analyzed and were identified as being diammonium tetraborate dihydrate (NH4)2B4O5(OH)4⋅2H2O .Physical And Chemical Properties Analysis
Diammonium tetraborate is relatively stable at room temperature, but it is necessary to avoid contact with strong oxidants and strong reducing agents . It will decompose at high temperature to produce nitrogen oxide and boron oxide .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis : Li et al. (2003) and Li et al. (2004) both examined a synthetic compound closely related to diammonium tetraborate, diammonium tetrahydroxydecaborate monohydrate. Their studies, using single-crystal X-ray diffraction, revealed its crystalline structure, which consists of infinite chains forming borate sheets linked by hydrogen bonds. This research aids in understanding the structural properties of related borate compounds (Li, Li, Xiong, Wang, & Lin, 2003) (Li, Li, Xiong, Wang, & Lin, 2004).
Fire Retardant Properties : Hirata and Nishimoto (1991) investigated cellulose treated with flame retardants, including diammonium hydrogen phosphate and sodium tetraborate decahydrate. Their work provided insights into the thermal properties and potential applications of these compounds as fire retardants (Hirata & Nishimoto, 1991).
Inorganic-Organic Hybrids : Lemmerer and Billing (2012) explored the use of diammonium cations in forming inorganic-organic nanocomposites with lead(II) halide motifs. This research has implications for the development of new materials with unique properties (Lemmerer & Billing, 2012).
Thermal and Spectral Characterization : Studies by Amirthaganesan et al. (2010) on diammonium tetrachloromanganate (II) and tetrachlorocobaltate(II) demonstrate the thermal and infrared spectral properties of these compounds, contributing to our understanding of their physical characteristics (Amirthaganesan, Dhanabal, Nanthini, & Dhandapani, 2010) (Amirthaganesan, Dhanabal, & Dhandapani, 2010).
Explosive and Propellant Formulations : Paraskos et al. (2015) synthesized diammonium salts for use in explosive and propellant formulations, highlighting their potential in this field due to their thermal stability and insensitivity to stimuli (Paraskos, Cooke, & Caflin, 2015).
Hydrogen Storage and Release : Ledoux et al. (2015) demonstrated the use of polyboramines containing diammonium salts for hydrogen storage and release, a critical area of research in energy storage technologies (Ledoux, Larini, Boisson, Monteil, Raynaud, & Lacôte, 2015).
Wirkmechanismus
Diammonium tetraborate is commonly used to prepare other boron compounds, such as boric acid, sodium borate, etc . It can also be used as a flame retardant and can be added to materials such as plastics, textiles, and wood to improve its flame retardant properties . Diammonium tetraborate can also be used as a metal surface treatment agent to provide anti-corrosion and anti-rust effects .
Safety and Hazards
Diammonium tetraborate dust may be irritating to the eyes, skin, and respiratory tract and should be used with appropriate personal protective equipment . If you accidentally inhale or come into contact with diammonium tetraborate, clean the affected area immediately and seek medical advice promptly .
Zukünftige Richtungen
An improved efficiency B fertilizer is proposed using a wax- or elemental sulfur (ES)–coated core of granulated colemanite within a pellet composed of diammonium phosphate (DAP) . The coated fertilizers showed a more gradual release of B, with 32–38% of the B still in the pellets 8 weeks after application to soil . These novel compound fertilizers released B at a rate slow enough to prevent large leaching losses of B but fast enough to meet plant B demand .
Eigenschaften
IUPAC Name |
triazanium;borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO3.3H3N/c2-1(3)4;;;/h;3*1H3/q-3;;;/p+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXIGTJNYDDFFH-UHFFFAOYSA-Q | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH12N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12007-57-7 (mono-ammonium salt), 12007-58-8 (H2B407 (di-ammonium salt)) | |
| Record name | Ammonium borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027522094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
112.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; efflorescent with loss of ammonia; [Hawley] | |
| Record name | Ammonium borate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7942 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ammonium borate | |
CAS RN |
22694-75-3, 27522-09-4 | |
| Record name | Ammonium borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022694753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027522094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid (H3BO3), ammonium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | AMMONIUM BORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/311C671BKQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[5-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-propyl-3H-indol-1-ium iodide](/img/structure/B599351.png)
![N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B599353.png)


![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-](/img/structure/B599356.png)
![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene](/img/structure/B599361.png)
